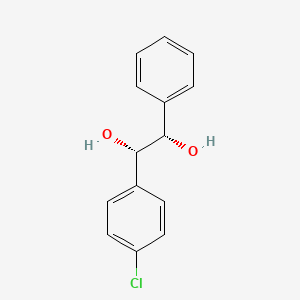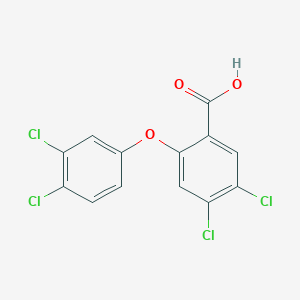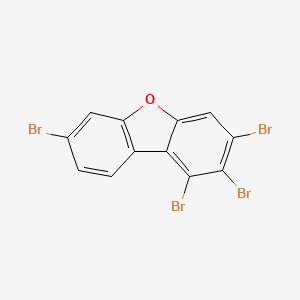![molecular formula C13H12FNO2 B15168176 [6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, as well as a pyridine ring. These structural features contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol typically involves the introduction of fluorine and methoxy groups into the phenyl ring, followed by the formation of the pyridine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The methoxy group can be introduced using methanol in the presence of a base like sodium hydride. The pyridine ring is then formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated molecules.
作用機序
The mechanism of action of [6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the methoxy group.
3-Fluoro-4-methoxypyridine: Similar but with different positioning of the fluorine and methoxy groups.
5-Fluoro-2-methoxyaniline: Similar but with an aniline instead of a pyridine ring.
Uniqueness
The unique combination of a fluorine atom, methoxy group, and pyridine ring in [6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H12FNO2 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
[6-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H12FNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-7,16H,8H2,1H3 |
InChIキー |
GXUATMLLSRMYMW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)





